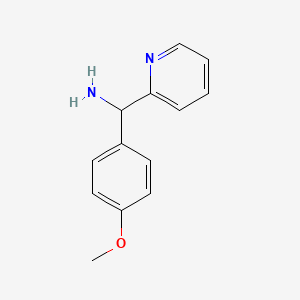![molecular formula C48H32N2 B6593448 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole CAS No. 57102-51-9](/img/structure/B6593448.png)
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and optoelectronics. This compound is characterized by its complex structure, which includes two biphenyl groups attached to a carbazole core.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular and molecular targets, including enzymes and receptors involved in signal transduction pathways .
Mode of Action
It is known that similar biphenyl and carbazole derivatives can interact with their targets, leading to changes in cellular processes . These interactions often involve binding to the target, which can alter its activity and trigger downstream effects.
Biochemical Pathways
For instance, certain biphenyl compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall biological effects .
Result of Action
For instance, certain biphenyl and carbazole derivatives have been reported to exhibit potent antibacterial activities .
Action Environment
The action, efficacy, and stability of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the properties of similar compounds . Additionally, the physical and chemical properties of the environment, such as temperature and pH, can also influence the action of these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole typically involves multiple steps, including the formation of the biphenyl groups and their subsequent attachment to the carbazole core. One common method involves the Suzuki coupling reaction, where biphenyl boronic acid derivatives are coupled with halogenated carbazole under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield fully hydrogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole has several scientific research applications:
Organic Electronics: This compound is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, where it acts as an electron donor material.
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): A widely-used host material in OLEDs with high hole mobility.
9,9-Bis(4-hydroxyphenyl) fluorene: Used in the production of epoxy resins and polycarbonates.
Bis(diphenylphorothioyl)amide derivatives: Employed in the development of red phosphorescent materials for OLEDs.
Uniqueness
9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole stands out due to its unique combination of biphenyl and carbazole moieties, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability, such as in advanced OLEDs and photovoltaic devices.
Propiedades
IUPAC Name |
9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOOAAZBOGDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)



![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)

![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)


